(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466134
InChI: InChI=1S/C11H23N3O/c1-8(2)13(4)10-5-6-14(7-10)11(15)9(3)12/h8-10H,5-7,12H2,1-4H3/t9-,10+/m0/s1
SMILES: CC(C)N(C)C1CCN(C1)C(=O)C(C)N
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

CAS No.:

Cat. No.: VC13466134

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name (2S)-2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C11H23N3O/c1-8(2)13(4)10-5-6-14(7-10)11(15)9(3)12/h8-10H,5-7,12H2,1-4H3/t9-,10+/m0/s1
Standard InChI Key IFBTYPAODSZQII-VHSXEESVSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(C)C)N
SMILES CC(C)N(C)C1CCN(C1)C(=O)C(C)N
Canonical SMILES CC(C)N(C)C1CCN(C1)C(=O)C(C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (molecular formula: C₁₁H₂₃N₃O; molecular weight: 213.32 g/mol) features a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and a propan-1-one moiety at the 1-position . The stereochemical configuration is critical, with an (S)-configured amino group and an (R)-configured pyrrolidine substituent .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name(2S)-2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one
Canonical SMILESCC(C)N(C)C1CCN(C1)C(=O)C(C)N
InChIKeyIFBTYPAODSZQII-VHSXEESVSA-N
XLogP30.2
Hydrogen Bond Donors1

Spectroscopic Characterization

The compound’s structure is validated via spectroscopic methods:

  • NMR: The pyrrolidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while the isopropyl group shows doublets near δ 1.0–1.2 ppm.

  • IR: Stretching vibrations at 1681 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the ketone and amine functionalities .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: (R)-3-(isopropyl-methyl-amino)pyrrolidine is prepared via reductive amination of pyrrolidin-3-one with isopropylmethylamine .

  • Acylation: The pyrrolidine intermediate reacts with (S)-2-aminopropanoic acid under carbodiimide coupling conditions to form the ketone .

Table 2: Reaction Conditions and Yields

StepReagentsYield
Reductive AminationNaBH₃CN, MeOH78%
Carbodiimide CouplingEDC, HOBt, DCM65%

Reactivity Profile

  • Amine Alkylation: The primary amine undergoes alkylation with alkyl halides at pH 9–10.

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL) .

  • Stability: Degrades under acidic conditions (t₁/₂ = 2 h at pH 2) due to protonation of the pyrrolidine nitrogen.

Table 3: Computed Physicochemical Parameters

ParameterValueMethod
LogP0.2XLogP3
Polar Surface Area63.8 ŲPubChem
pKa9.1 (amine)Prediction

Applications in Pharmaceutical Research

Drug Development

  • Antidepressant Candidates: Analogues with fluorinated pyrrolidine rings show improved blood-brain barrier permeability (logBB = 0.8) .

  • Prodrug Potential: The ketone group facilitates conjugation with polyethylene glycol for sustained release .

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